2-(3-Chloro-2-fluorophenyl)ethanamine
Description
2-(3-Chloro-2-fluorophenyl)ethanamine is a substituted phenethylamine featuring a chlorine atom at the 3-position and a fluorine atom at the 2-position on the phenyl ring. This compound is of interest in medicinal chemistry due to the electronic and steric effects imparted by the halogens, which influence its physicochemical properties and biological interactions. Its hydrochloride salts, including enantiomers such as (S)- and (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride, are documented in pharmaceutical research (CAS: 1228561-56-5, 1820574-01-3) .
Properties
Molecular Formula |
C8H9ClFN |
|---|---|
Molecular Weight |
173.61 g/mol |
IUPAC Name |
2-(3-chloro-2-fluorophenyl)ethanamine |
InChI |
InChI=1S/C8H9ClFN/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4-5,11H2 |
InChI Key |
ZKWDNAHXIHESJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-fluorophenyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-2-fluoroaniline.
Alkylation: The aniline derivative undergoes alkylation with ethylene oxide or a similar reagent to introduce the ethanamine side chain.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Alkylation: Using large reactors to perform the alkylation reaction under controlled conditions.
Continuous Flow Processes: Implementing continuous flow chemistry to enhance efficiency and yield.
Automated Purification: Utilizing automated systems for purification to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2-fluorophenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or other reduced products.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Primary amines or other reduced forms.
Substitution Products: Phenyl derivatives with different substituents replacing chlorine or fluorine.
Scientific Research Applications
2-(3-Chloro-2-fluorophenyl)ethanamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the effects of halogenated ethanamines on biological systems.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2-fluorophenyl)ethanamine involves its interaction with biological targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Positional Isomers and Halogen Substitution
Table 1: Positional Isomers of Halogen-Substituted Phenethylamines
Key Findings :
- Chlorine Position : Moving chlorine from the 3- to 4-position (e.g., 2-(4-Chlorophenyl)ethylamine, CAS: 156-41-2) reduces steric hindrance, which may influence metabolic stability .
Functional Group Variations
Table 2: Impact of Substituent Type on Phenethylamine Derivatives
Key Findings :
- Methoxy vs.
- Nitro Groups : The nitro-substituted derivative (CAS: 226992-13-8) exhibits strong electron-withdrawing effects, making it suitable as a synthetic intermediate but less ideal for direct biological activity due to toxicity risks .
Stereochemical Variations
Table 3: Enantiomers of this compound
Key Findings :
- Enantiomers often display divergent pharmacological profiles. For example, the (S)-enantiomer might exhibit higher affinity for serotonin receptors, while the (R)-form could be metabolized more rapidly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
